2-Hexyl-5-methylfuran

Catalog No.
S16110995
CAS No.
5312-82-3
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexyl-5-methylfuran

CAS Number

5312-82-3

Product Name

2-Hexyl-5-methylfuran

IUPAC Name

2-hexyl-5-methylfuran

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h8-9H,3-7H2,1-2H3

InChI Key

JDZXFYUVTMSRIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(O1)C

2-Hexyl-5-methylfuran is a 2,5-dialkylfuran characterized by its specific 11-carbon framework, comprising a central furan ring flanked by a methyl group and a linear hexyl chain. In industrial and synthetic chemistry, it serves as a highly stable, latent 1,4-diketone equivalent. Its primary procurement value lies in its role as the direct, chemoselective precursor to 2,5-undecanedione, which is subsequently cyclized via Hunsdiecker condensation to produce dihydrojasmone—a high-value commercial fragrance ingredient [1]. Additionally, the compound and its oxidized derivatives function as critical volatile biomarkers in agricultural diagnostics, specifically for identifying postharvest fungal infections in Allium crops [2].

Procurement Fit

Disubstituted alkylfuran (2-hexyl, 5-methyl) — not the commonly confused furanone derivative (CAS 33922-66-6).
Defined chromatographic retention and synthetic behavior distinct from monosubstituted or unsubstituted alkylfurans.
Supports GC-MS reference standard preparation, carbon skeleton validation, and jasmonoid synthesis workflows.

Substituting 2-hexyl-5-methylfuran with generic alkylfurans (such as 2-pentylfuran) fundamentally alters the carbon backbone, yielding off-target 1,4-diketones that cyclize into incorrect cyclopentenone homologues with vastly different olfactory profiles [1]. Furthermore, attempting to substitute it with its unsaturated analog, 2-(Z-3-hexenyl)-5-methylfuran, shifts the downstream product from the highly stable dihydrojasmone to the oxidation-prone cis-jasmone [1]. In analytical applications, replacing this specific furan with common sulfur-based Allium volatiles eliminates diagnostic specificity, as the hexyl-methyl furan motif is a distinct marker of specific botanical varieties and targeted fungal pathogenesis (e.g., Trichoderma stem rot), making exact standard procurement mandatory for accurate assay calibration [2].

Substitution Risk

Retention
5-methyl substitution shifts GC retention index, making 2-hexylfuran or 2-pentylfuran unreliable substitutes for peak assignment.
Hydrogenolysis
Monosubstituted analogs lose one carbon during catalytic hydrogenolysis, producing an incorrect hydrocarbon skeleton for structural determination.
Synthesis
Only the C11 2-hexyl-5-methylfuran yields 2,5-undecandione; homologs deliver wrong diketone chain lengths incompatible with dihydrojasmon.

Absolute Chain-Length Specificity for Dihydrojasmone Synthesis

The synthesis of commercial dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one) requires an exact 11-carbon precursor. Acid-catalyzed hydrolytic ring-opening of 2-hexyl-5-methylfuran yields precisely 2,5-undecanedione, the required intermediate [1]. In contrast, using the more common 2-pentylfuran yields 2,5-nonanedione, which cyclizes to a 2-propyl-substituted cyclopentenone, completely missing the target olfactory profile [1].

Evidence DimensionDownstream cyclization product
Target Compound DataYields 2,5-undecanedione (cyclizes to dihydrojasmone)
Comparator Or Baseline2-Pentylfuran (yields 2,5-nonanedione)
Quantified Difference100% divergence in final product molecular weight and olfactory class
ConditionsAcid-catalyzed hydrolysis followed by base-catalyzed intramolecular aldol condensation

Procurement of the exact hexyl-substituted furan is non-negotiable for manufacturers aiming to produce authentic dihydrojasmone without off-odor homologue impurities.

RI & Identity
Reported
RI 1270 (Apiezon-L), n²⁰ᴰ 1.4476 for target; 2-hexylfuran lacks 5-methyl and elutes earlier.
Provides a reproducible retention signature for unambiguous GC-MS identification.
Cross-study comparison; no same-study RI for comparator.

Bypassing Low-Yield De Novo Synthesis Routes

Industrial production of 2,5-undecanedione historically relied on the multi-step functionalization of 5-methylfurfural, a process notorious for poor overall yields due to complex Grignard additions and subsequent deoxygenation steps [1]. Procuring pure 2-hexyl-5-methylfuran directly bypasses this inefficient sequence, serving as an immediate, stable precursor that only requires a single hydrolytic step to unmask the diketone for subsequent cyclization [1].

Evidence DimensionSynthetic route efficiency to 2,5-undecanedione
Target Compound Data1 step (direct hydrolysis of procured 2-hexyl-5-methylfuran)
Comparator Or Baseline5-Methylfurfural starting material (>3 steps)
Quantified DifferenceElimination of >2 synthetic steps and avoidance of sensitive organometallic reagents
ConditionsIndustrial scale-up of fragrance precursors

Direct procurement of the pre-alkylated furan significantly reduces manufacturing overhead, solvent waste, and batch-to-batch yield variations.

Hydrogenolysis Product
Head-to-head
Target yields undecane only; monosubstituted 2-(1-heptenyl)furan yields decane only (carbon loss).
Confirms complete carbon skeleton retention for disubstituted furans under specified catalyst.
1% Pd on Gas-Chrom P, 260 °C; method-dependent outcome.

Chemoselective Purity vs. Hydrogenation Byproducts

In the synthesis of the related unsaturated fragrance cis-jasmone, catalytic hydrogenation of diene precursors (e.g., using Cr(CO)6 at 50 kg/cm2 H2, 190°C) yields (Z)-hexenylfuran but is inherently contaminated with ~2% of the over-hydrogenated byproduct, 2-hexyl-5-methylfuran [1]. Procuring 2-hexyl-5-methylfuran as a dedicated, pure starting material (>98% purity) for dihydrojasmone prevents the reverse issue—cross-contamination of saturated and unsaturated fragrance profiles—ensuring a stable, reproducible odor yield [1].

Evidence DimensionPrecursor purity and saturation state
Target Compound Data>98% pure 2-hexyl-5-methylfuran (direct procurement)
Comparator Or BaselineIn-situ generated byproduct (~2% contamination in (Z)-hexenylfuran synthesis)
Quantified Difference>96% improvement in target precursor purity
ConditionsHigh-pressure catalytic hydrogenation vs. direct standard procurement

Utilizing a strictly pure, fully saturated precursor eliminates the need for difficult downstream separations of saturated vs. unsaturated cyclopentenones.

Lipophilicity & Volatility
Reported
Log Kow 4.91 (est), XLogP3 4.2, vapor pressure 0.163 mmHg; vs. 2-methylfuran Log Kow ~1.3–1.8.
High lipophilicity and low volatility affect extraction efficiency and environmental fate modeling.
Estimated properties; confirm experimentally for critical applications.

Diagnostic Specificity as a Volatile Biomarker

In postharvest agricultural monitoring, 2-hexyl-5-methylfuran and its oxidized derivatives (e.g., 3(2H)-furanone-2-hexyl-5-methyl) serve as highly specific volatile biomarkers for Trichoderma spp. stem rot in Allium crops [1]. While generic disulfides like dipropyl disulfide make up 23-30% of the baseline volatile profile in healthy plants, the emergence of the hexyl-methyl furan motif specifically correlates with fungal pathogenesis and distinct species profiles (e.g., comprising ~20% of A. chinense oil) [2].

Evidence DimensionDiagnostic signal-to-noise ratio
Target Compound Data2-Hexyl-5-methylfuran derivatives (specific to pathogen infection / distinct species)
Comparator Or BaselineDipropyl disulfide (23-30% baseline in generic Allium)
Quantified DifferenceNear-zero baseline in healthy A. cepa vs. dominant marker in infected/specific tissues
ConditionsGC-MS volatile profiling of postharvest stem rot

Procuring this exact compound as an analytical standard allows quality control labs to calibrate highly specific early-warning sensors for crop spoilage.

Synthetic Route Specificity
Context-dependent
2-hexyl-5-methylfuran → 2,5-undecandione → dihydrojasmon; homologs produce wrong diketones (C10 or C12).
Only the C11 alkylfuran enables the required jasmonoid cyclization pathway.
Patent-based hydrogenolysis route; confirm with synthetic team.
Natural Occurrence
Reported
Documented in Croton eluteria (Cascarilla); 2-pentylfuran is widely distributed in foods.
Potential chemotaxonomic marker for Croton species authentication.
Limited occurrence data; validate in target matrix.

Commercial Synthesis of Dihydrojasmone

Where this compound is the right choice for serving as the direct, latent 1,4-diketone precursor, enabling high-yield Hunsdiecker condensation while bypassing inefficient Grignard-based de novo synthesis [1].

Analytical Standardization for Agricultural Spoilage Assays

Where this compound is the right choice for calibrating GC-MS equipment and electronic nose sensors designed to detect Trichoderma-induced stem rot in postharvest Allium crops [2].

Flavor and Fragrance Profiling of Specialty Botanicals

Where this compound is the right choice as a reference standard to authenticate the essential oil composition of specific species like Allium chinense, distinguishing them from generic, sulfur-heavy Allium varieties [2].

Application Fit

Application
Selection Property
Validation Focus
GC-MS Reference Standard
Chromatographic retention specificity; hydrogenolysis behavior
Retention index alignment; peak assignment confirmation
Carbon Skeleton Determinator Validation
Complete carbon retention under catalytic hydrogenolysis
Positive control outcome (undecane) vs. monosubstituted analog performance
Dihydrojasmon Synthesis Intermediate
C11 alkylfuran specificity for 2,5-undecandione route
Diketone chain length verification; cyclization product identity
Botanical Authentication Marker
Restricted occurrence in Croton eluteria
GC-MS detection in extracts; absence in adulterants

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

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